6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS No.: 955850-90-5
Cat. No.: VC7652449
Molecular Formula: C19H15FN4O
Molecular Weight: 334.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955850-90-5 |
|---|---|
| Molecular Formula | C19H15FN4O |
| Molecular Weight | 334.354 |
| IUPAC Name | 6-benzyl-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one |
| Standard InChI | InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-9-7-15(20)8-10-16)18(17)19(25)23(22-13)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
| Standard InChI Key | AUQCCYHEODSBBJ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises a pyrazolo[3,4-d]pyridazine core fused with substituents that enhance its bioactivity:
-
N1: Substituted with a 4-fluorophenyl group, introducing electron-withdrawing effects and potential halogen bonding .
-
C6: Attached to a benzyl group, which may improve lipophilicity and membrane permeability .
-
C4: Methyl substituent, likely influencing steric interactions and metabolic stability .
The pyridazin-7-one moiety introduces a ketone oxygen, contributing to hydrogen-bonding capabilities and polarity .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H18FN5O |
| Molecular Weight (g/mol) | 399.43 |
| logP (Predicted) | 4.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (Ketone oxygen) |
| Hydrogen Bond Acceptors | 5 (N and O atoms) |
Synthetic Routes and Optimization
Retrosynthetic Strategies
Pyrazolo[3,4-d]pyridazinones are typically synthesized via cyclocondensation reactions. A plausible route for the target compound involves:
-
Formation of the Pyrazole Ring: Reacting 4-fluorophenylhydrazine with a diketone precursor to form the pyrazole core .
-
Pyridazine Annulation: Oxidative cyclization with a nitrile or amidine derivative to construct the pyridazine ring .
-
Functionalization: Introducing the benzyl and methyl groups via alkylation or nucleophilic substitution .
Key challenges include regioselectivity during cyclization and minimizing side reactions from the fluorine substituent .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, EtOH, reflux | 65–75 |
| Pyridazine Annulation | POCl3, DMF, 80°C | 50–60 |
| Benzylation | Benzyl bromide, K2CO3, DMF | 70–80 |
Physicochemical and Pharmacokinetic Profiles
Metabolic Stability
In silico predictions using tools like SwissADME indicate susceptibility to cytochrome P450-mediated oxidation at the benzyl and methyl groups. Structural modifications, such as fluorination or steric hindrance, could mitigate rapid metabolism .
Biological Activity and Mechanisms
Table 3: Comparative Antiviral Data (Pyrazolo[3,4-d]pyridazinones)
| Compound | EC50 (μM) | SI (Selectivity Index) | Target Virus |
|---|---|---|---|
| 9b | 1.2 | 22.4 | ZIKV |
| Target Compound* | N/A | N/A | - |
| *Experimental data pending; predictions based on structural similarity. |
Antimicrobial Activity
Analogous compounds exhibit broad-spectrum effects against Gram-positive and Gram-negative bacteria (MIC = 0.31–0.0024 mg/mL) . The benzyl group may enhance penetration through bacterial membranes, while the fluorophenyl moiety could disrupt cell-wall synthesis .
Future Directions and Applications
Drug Development
-
Optimization: Introducing polar groups (e.g., sulfonamides) to balance logP and solubility .
-
Targeted Delivery: Encapsulation in lipid nanoparticles to improve bioavailability .
Mechanistic Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume